molecular formula C9H11BrO B6229244 1-bromo-3-(methoxymethyl)-2-methylbenzene CAS No. 2169386-05-2

1-bromo-3-(methoxymethyl)-2-methylbenzene

Cat. No. B6229244
CAS RN: 2169386-05-2
M. Wt: 215.1
InChI Key:
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Description

1-Bromo-3-(methoxymethyl)-2-methylbenzene is a chemical compound with the molecular formula C8H9BrO. It has a molecular weight of 201.06 . The compound is typically stored in a dry room at normal room temperature . It is a liquid in its physical form .


Molecular Structure Analysis

The InChI code for 1-bromo-3-(methoxymethyl)-2-methylbenzene is 1S/C8H9BrO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1-Bromo-3-(methoxymethyl)-2-methylbenzene is a liquid at room temperature . It has a molecular weight of 201.06 . The compound is typically stored in a dry room at normal room temperature .

Scientific Research Applications

Liquid-phase Oxidation Catalysis

  • A study by Okada and Kamiya (1981) explored the liquid-phase oxidation of methylbenzenes, including derivatives similar to 1-bromo-3-(methoxymethyl)-2-methylbenzene. They found that these compounds can be effectively oxidized using a catalyst system, yielding products like benzyl acetates and benzaldehydes with high selectivity (Okada & Kamiya, 1981).

Sterically Protecting Group in Chemistry

  • Yoshifuji, Kamijo, and Toyota (1993) discussed the use of a sterically hindered bromobenzene, structurally related to 1-bromo-3-(methoxymethyl)-2-methylbenzene, as a protective group in chemical syntheses. This approach aids in stabilizing reactive compounds and facilitating complex synthetic processes (Yoshifuji, Kamijo, & Toyota, 1993).

Application in Drug Discovery Synthesis

  • Nishimura and Saitoh (2016) demonstrated the use of a compound structurally similar to 1-bromo-3-(methoxymethyl)-2-methylbenzene in the synthesis of a key intermediate for drug discoveries. They employed a telescoping process, which improved the efficiency and yield of the synthesis (Nishimura & Saitoh, 2016).

Fragrance Synthesis

  • Scrivanti et al. (2008) researched the use of compounds like 1-bromo-3-(methoxymethyl)-2-methylbenzene in fragrance synthesis. They found that these compounds can be effectively used to produce floral fragrances through specific chemical reactions (Scrivanti et al., 2008).

Antibacterial Properties

  • Xu et al. (2003) isolated bromophenols, including compounds structurally similar to 1-bromo-3-(methoxymethyl)-2-methylbenzene, from the marine alga Rhodomela confervoides. These compounds exhibited moderate antibacterial activity (Xu et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P301+P312, P302+P352, P304+P340, and P305+P351+P338 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-bromo-3-(methoxymethyl)-2-methylbenzene involves the bromination of 3-(methoxymethyl)-2-methyltoluene.", "Starting Materials": [ "3-(methoxymethyl)-2-methyltoluene", "Bromine", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Mix 3-(methoxymethyl)-2-methyltoluene, acetic acid, and sodium acetate in a round-bottom flask.", "Add bromine dropwise to the mixture while stirring at room temperature.", "Heat the mixture to reflux for 2 hours.", "Cool the mixture and pour it into a separatory funnel.", "Extract the organic layer with water and dry it with anhydrous sodium sulfate.", "Filter the mixture and evaporate the solvent to obtain the crude product.", "Purify the product by recrystallization from ethanol to obtain 1-bromo-3-(methoxymethyl)-2-methylbenzene." ] }

CAS RN

2169386-05-2

Product Name

1-bromo-3-(methoxymethyl)-2-methylbenzene

Molecular Formula

C9H11BrO

Molecular Weight

215.1

Purity

95

Origin of Product

United States

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